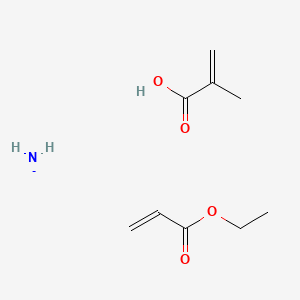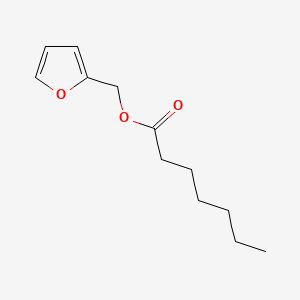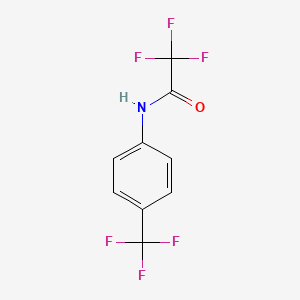
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid is a versatile polymer that combines the properties of methacrylic acid and ethyl acrylate. This compound is widely used in various industries due to its unique chemical and physical properties. It is known for its excellent film-forming ability, adhesion, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methacrylic acid ethyl acrylate polymer ammonium salt typically involves the polymerization of methacrylic acid and ethyl acrylate in the presence of an ammonium salt. The polymerization process can be carried out using various methods, including free radical polymerization, emulsion polymerization, and solution polymerization .
Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process.
Emulsion Polymerization: In this method, the monomers are emulsified in water with the help of surfactants.
Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization with a radical initiator.
Industrial Production Methods
Industrial production of methacrylic acid ethyl acrylate polymer ammonium salt often involves large-scale emulsion polymerization due to its efficiency and ability to produce high molecular weight polymers with controlled properties. The process is typically carried out in continuous reactors, where the monomers, initiators, and other additives are continuously fed into the reactor, and the polymer product is continuously removed .
Análisis De Reacciones Químicas
Types of Reactions
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Substitution: Nucleophilic reagents, such as amines and thiols, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while substitution reactions can introduce various functional groups onto the polymer chain .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of methacrylic acid ethyl acrylate polymer ammonium salt involves its interaction with various molecular targets and pathways:
Film Formation: The polymer forms a continuous film on surfaces due to its ability to coalesce and adhere to substrates.
Biocompatibility: The polymer’s biocompatibility is attributed to its ability to form hydrogels that mimic the extracellular matrix, promoting cell adhesion and proliferation.
Comparación Con Compuestos Similares
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid can be compared with other similar compounds, such as:
Poly(methacrylic acid): This polymer is similar in structure but lacks the ethyl acrylate component.
Poly(ethyl acrylate): This polymer lacks the methacrylic acid component and has different adhesion and film-forming properties.
Poly(acrylic acid): This polymer is similar but does not contain the methacrylic acid or ethyl acrylate components.
Conclusion
This compound is a versatile and valuable polymer with a wide range of applications in various fields. Its unique combination of properties makes it an essential material in scientific research and industrial applications.
Propiedades
Número CAS |
37624-87-6 |
|---|---|
Fórmula molecular |
C9H16NO4- |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.H2N/c1-3-5(6)7-4-2;1-3(2)4(5)6;/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);1H2/q;;-1 |
Clave InChI |
SAPLMQDNKGPPOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.[NH2-] |
SMILES canónico |
CCOC(=O)C=C.CC(=C)C(=O)O.[NH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)




